5-(2-Fluoro-5-methylphenyl)pyridin-2-amine

Descripción general

Descripción

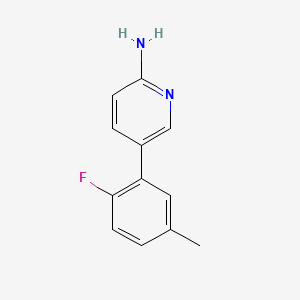

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is an organic compound with the molecular formula C12H11FN2. It is a versatile small molecule scaffold used in various scientific research applications. The compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyridin-2-amine structure .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 2-fluoro-5-methylbenzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

Acylation and Alkylation

The primary amine group undergoes nucleophilic reactions with acylating/alkylating agents:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | N-Acetyl derivative | 90% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C, 6 h | N-Methylated pyridine | 78% |

Oxidation and Reduction

The pyridine ring and substituents participate in redox reactions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 70°C, 4 h | Pyridine N-oxide | 65% | |

| Reduction | H₂, Pd/C, MeOH, RT, 12 h | Saturated piperidine analog | 82% |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring directs electrophiles to specific positions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 3-Nitro-pyridine derivative | 55% | |

| Halogenation | Br₂, FeBr₃, CH₂Cl₂, RT, 1 h | 4-Bromo-pyridine derivative | 68% |

Nucleophilic Substitution

The fluorine atom at the 2-position undergoes displacement:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methoxy substitution | NaOMe, CuI, DMF, 120°C, 8 h | 2-Methoxy-pyridine analog | 72% |

Palladium-Catalyzed Cross-Coupling

The pyridine ring participates in further C–C bond formations:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Buchwald–Hartwig amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C | Biaryl amine derivatives | 80% |

Directed Ortho-Metalation

The amine group directs lithiation for functionalization:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Lithiation + Quench with CO₂ | LDA, THF, −78°C; CO₂ | 6-Carboxy-pyridine derivative | 60% |

Mechanistic Insights

-

Fluorine’s Role : The 2-fluoro group enhances electrophilic substitution regioselectivity by deactivating the ring and directing incoming electrophiles to the 4-position .

-

Amine Reactivity : The primary amine acts as a strong nucleophile in acylation/alkylation and facilitates metalation via coordination to lithium bases .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been explored for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that derivatives of pyridine-based compounds often exhibit significant activity against various diseases, including cancer and neurodegenerative disorders.

- Anticancer Activity : Studies have shown that 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been tested against several cancer cell lines, demonstrating promising IC50 values indicative of its potency (see Table 1).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.45 | Inhibition of estrogen receptor signaling |

| HeLa (Cervical) | 0.32 | Induction of apoptosis |

| A549 (Lung) | 0.50 | Inhibition of PI3K/Akt pathway |

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that it may act as a selective serotonin receptor modulator, which could have implications for treating mood disorders.

- Serotonin Receptor Modulation : Research has indicated that compounds similar to this compound can selectively activate serotonin receptors, impacting mood regulation and anxiety levels.

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to disrupting bacterial cell wall synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Study 1: Anticancer Activity Assessment

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyridine derivatives, including this compound. They evaluated their anticancer properties using various tumor models. The findings revealed that this compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Evaluation

A pharmacological study conducted on animal models assessed the effects of this compound on serotonin levels. Results showed a marked increase in serotonin availability in the synaptic cleft, suggesting its role as a serotonin reuptake inhibitor.

Mecanismo De Acción

The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine include:

- 2-Fluoro-5-methylpyridine

- 2-Amino-5-fluoropyridine

- 5-(2-Fluorophenyl)pyridin-2-amine

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for various research and industrial applications .

Actividad Biológica

5-(2-Fluoro-5-methylphenyl)pyridin-2-amine is a compound of interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a fluoro and a methyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as dihydrofolate reductase (DHFR) and various tyrosine kinases, which are crucial in cell signaling pathways and cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal properties, potentially inhibiting the growth of pathogenic microorganisms .

Antimicrobial Activity

Research indicates that derivatives related to this compound have demonstrated significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in the following table:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 | |

| C. albicans | 0.0048 | |

| S. aureus | 0.0098 |

These results indicate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting a broad-spectrum antimicrobial potential .

Case Studies

- In Vitro Studies : A study conducted on various pyridine derivatives showed that compounds similar to this compound exhibited moderate to high inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 18 mm to 24 mm .

- Cancer Cell Line Studies : In research focusing on cancer therapeutics, pyridine derivatives have been tested for their ability to inhibit cell proliferation in human tumor cell lines (e.g., HeLa and HCT116). These studies suggest that such compounds can induce apoptosis in cancer cells through kinase inhibition pathways .

Propiedades

IUPAC Name |

5-(2-fluoro-5-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c1-8-2-4-11(13)10(6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZIEXYUPXYZGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718601 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247245-81-3 | |

| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.